Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyphenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Shares structural similarities but differs in the ring system and functional groups.
2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydropyridine: Another related compound with a similar core structure but different substituents.
Uniqueness
Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
cyclopentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-18(19(22)24-13-7-3-4-8-13)15(11-17(21)20-12)14-9-5-6-10-16(14)23-2/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRWXSUICYPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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